molecular formula C20H20N2O4S2 B2384809 methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 367908-46-1

methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2384809
CAS No.: 367908-46-1
M. Wt: 416.51
InChI Key: GVDPWHIYVXEPJS-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine ring fused with a tetrahydrobenzothiophene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo cyclization to form the benzothiazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiazine ring can engage in hydrogen bonding and π–π interactions with biological targets, affecting enzyme activity or receptor function . The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its fused benzothiazine and tetrahydrobenzothiophene structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that incorporates both benzothiazine and benzothiophene moieties. The presence of these heterocycles is significant as they are often associated with various biological activities. The molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, and its molecular weight is approximately 334.39 g/mol.

Structural Characteristics

ComponentDescription
Benzothiazine moietyContains a keto group which is linked to the acetamido group.
Benzothiophene moietyContributes to the hydrophobic properties and potential interactions with biological targets.
Functional groupsAcetamido and carboxylate groups enhance solubility and reactivity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazines, including this compound exhibit significant antitumor activity. These compounds have been evaluated against various cancer cell lines.

Case Studies

  • Cell Line Studies : Compounds similar to this compound were tested on human lung cancer cell lines (A549, HCC827). Results indicated a marked inhibition of cell proliferation in vitro using MTS cytotoxicity assays .
  • Mechanism of Action : The mechanism involves intercalation into DNA or binding to the minor groove of AT-rich regions, which disrupts DNA replication and transcription processes .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Antimicrobial Testing

  • Gram-positive and Gram-negative Bacteria : In vitro studies revealed that similar benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
  • Eukaryotic Model Organisms : Testing against Saccharomyces cerevisiae indicated potential antifungal activity, suggesting a broad spectrum of action against both bacterial and fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds.

Structural FeatureBiological Effect
Keto group on benzothiazineEnhances antitumor activity by facilitating DNA binding.
Acetamido groupImproves solubility and bioavailability in biological systems.
Tetrahydrobenzothiophene ringContributes to hydrophobic interactions with cellular membranes.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-20(25)17-11-6-2-4-8-13(11)28-19(17)22-16(23)10-15-18(24)21-12-7-3-5-9-14(12)27-15/h3,5,7,9,15H,2,4,6,8,10H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDPWHIYVXEPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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